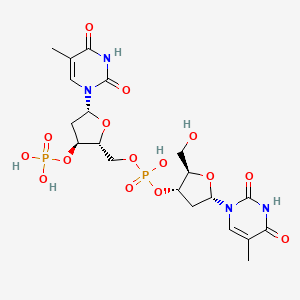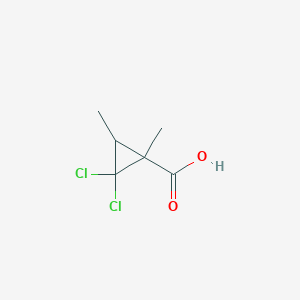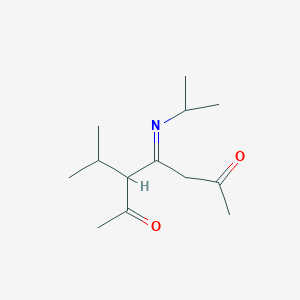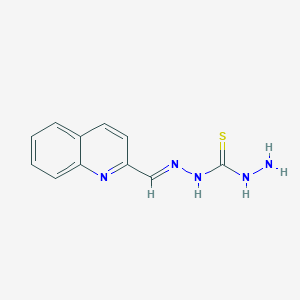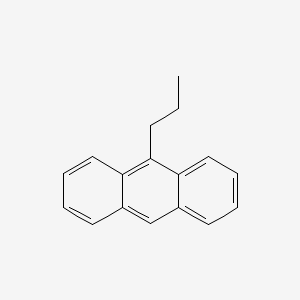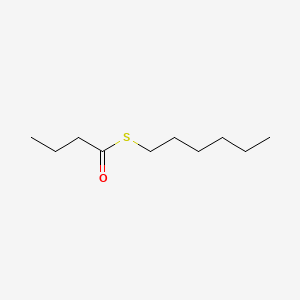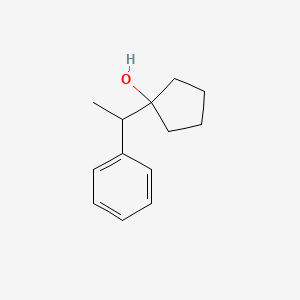![molecular formula C9H12N4O5 B14742929 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea CAS No. 5346-33-8](/img/structure/B14742929.png)
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is a synthetic organic compound that features a nitrofuran moiety, which is known for its antimicrobial properties. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-(3-hydroxypropyl)urea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Various oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties due to the nitrofuran moiety.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Possible applications in materials science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is likely related to its nitrofuran component. Nitrofuran compounds typically exert their effects by generating reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial activity. The molecular targets may include bacterial DNA, proteins, and cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antimicrobial agent.
Comparison
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is unique due to its specific structure, which combines a nitrofuran moiety with a hydroxypropyl and urea group. This combination may confer unique properties, such as enhanced solubility or specific biological activity, compared to other nitrofuran compounds.
Propiedades
Número CAS |
5346-33-8 |
|---|---|
Fórmula molecular |
C9H12N4O5 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O5/c10-9(15)12(4-1-5-14)11-6-7-2-3-8(18-7)13(16)17/h2-3,6,14H,1,4-5H2,(H2,10,15) |
Clave InChI |
YRAXXSAIKVEZFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCO)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


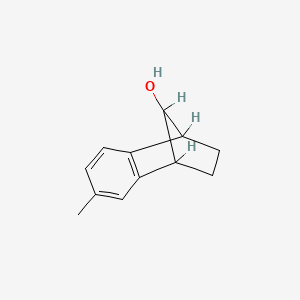
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
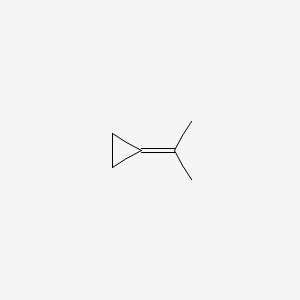
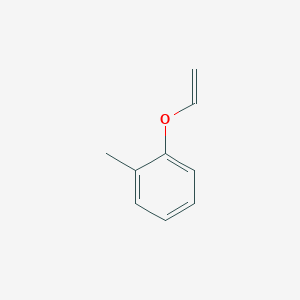
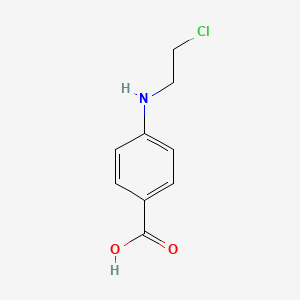
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
